2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) (1:2) is a unique polycarboxylic acid derivative. This compound has been commercially available for over 15 years and is known for its high purity and light color . It is primarily used in the formulation of soaps and detergents due to its nontoxic and biodegradable nature .
Preparation Methods
The preparation of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’‘-nitrilotris(ethanol) (1:2) involves the synthesis of the polycarboxylic acid followed by its reaction with 2,2’,2’'-nitrilotris(ethanol). The synthetic route typically includes the following steps:
Synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-: This involves the cyclization of a suitable precursor followed by carboxylation and hexylation reactions.
Reaction with 2,2’,2’'-nitrilotris(ethanol): The synthesized polycarboxylic acid is then reacted with 2,2’,2’'-nitrilotris(ethanol) under controlled conditions to form the final compound.
Chemical Reactions Analysis
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Scientific Research Applications
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with surfactants and other components in formulations. The compound acts as a hydrotrope, increasing the solubility of nonionic surfactants and reducing surface tension. This improves the overall performance of the formulation by enhancing detergency and preventing gel formation .
Comparison with Similar Compounds
Similar compounds to 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) include:
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, potassium salt (11): This compound has similar properties but differs in its counterion, which can affect its solubility and reactivity.
Cyclocarboxypropyloleic acid:
The uniqueness of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) lies in its ability to form stable complexes with surfactants and its high purity, making it highly effective in various applications .
Properties
CAS No. |
67859-77-2 |
---|---|
Molecular Formula |
C33H66N2O10 |
Molecular Weight |
650.9 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4.2C6H15NO3/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;2*8-4-1-7(2-5-9)3-6-10/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);2*8-10H,1-6H2 |
InChI Key |
GRFNJRQHEQBPPC-UHFFFAOYSA-N |
SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Key on ui other cas no. |
67859-77-2 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Origin of Product |
United States |
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